molecular formula C10H17BrO4 B12055934 1-(DL-1,2-Isopropylideneglyceryl) 2-bromoisobutyrate

1-(DL-1,2-Isopropylideneglyceryl) 2-bromoisobutyrate

Cat. No.: B12055934
M. Wt: 281.14 g/mol
InChI Key: BXRUOWPXJMBIIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(DL-1,2-Isopropylideneglyceryl) 2-bromoisobutyrate involves the reaction of DL-1,2-Isopropylideneglycerol with 2-bromo-2-methylpropanoic acid. The reaction typically occurs in the presence of a base such as triethylamine and a catalyst like N,N,N’,N’‘,N’'-Pentamethyldiethylenetriamine (PMDETA). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(DL-1,2-Isopropylideneglyceryl) 2-bromoisobutyrate primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in polymerization reactions as an initiator.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.

    Polymerization Reactions: As an ATRP initiator, it is used with catalysts such as copper(I) bromide and ligands like PMDETA.

Major Products:

Scientific Research Applications

1-(DL-1,2-Isopropylideneglyceryl) 2-bromoisobutyrate is widely used in scientific research, particularly in the field of polymer chemistry. Its applications include:

Mechanism of Action

As an ATRP initiator, 1-(DL-1,2-Isopropylideneglyceryl) 2-bromoisobutyrate initiates the polymerization process by generating radicals. The bromine atom is abstracted by a catalyst, typically copper(I) bromide, forming a radical that initiates the polymerization of monomers. The process is controlled by the reversible activation and deactivation of the growing polymer chain, allowing for precise control over the polymer’s molecular weight and architecture .

Comparison with Similar Compounds

Uniqueness: 1-(DL-1,2-Isopropylideneglyceryl) 2-bromoisobutyrate is unique due to its protected hydroxyl functionality, which allows for further functionalization and modification. This makes it particularly valuable in the synthesis of complex polymer architectures and functional materials .

Properties

Molecular Formula

C10H17BrO4

Molecular Weight

281.14 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2-methylpropanoate

InChI

InChI=1S/C10H17BrO4/c1-9(2,11)8(12)13-5-7-6-14-10(3,4)15-7/h7H,5-6H2,1-4H3

InChI Key

BXRUOWPXJMBIIZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COC(=O)C(C)(C)Br)C

Origin of Product

United States

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